
Leuconolam
Overview
Description
Leuconolam is a monoterpene indole alkaloid known for its unique structural features and biosynthetic connections. It belongs to a family of natural products that exhibit incredible structural diversity, including mersicarpine and leuconoxine . This compound is characterized by an unusual nine-membered lactam and a pyrrole-derived unit .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leuconolam can be synthesized through various methods, including Staudinger reactions using a common intermediate . The key cyclization step involves water functioning as a switch to control the core structure produced . Additionally, total synthesis methods have been developed, including oxidative conversion from rhazinilam .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production.
Chemical Reactions Analysis
Types of Reactions: Leuconolam undergoes various chemical reactions, including:
Oxidation: Conversion from rhazinilam to this compound involves oxidative processes.
Cyclization: Key cyclization steps are crucial in the synthesis of this compound.
Common Reagents and Conditions:
Staudinger Reactions: Utilized for regiocontrolled cyclizations.
Oxidative Reagents: Employed in the conversion from rhazinilam.
Major Products: The major product formed from these reactions is this compound itself, which can further undergo skeletal rearrangements to produce other related alkaloids .
Scientific Research Applications
Structural Characteristics
Leuconolam is characterized by a nine-membered lactam and a pyrrole-derived unit. Its complex structure includes a stereogenic quaternary carbon, which contributes to its distinct biological properties. The compound is typically synthesized from natural precursors such as melodinine E and leuconodine B through various chemical transformations including cyclization and functionalization reactions .
Synthesis of this compound
The total synthesis of this compound has been achieved through several methodologies:
- Biomimetic Synthesis : Recent studies have explored biomimetic approaches that mimic natural biosynthetic pathways. For instance, the conversion of melodinine E to this compound involves several steps including cyclization and oxidative cleavage .
- Regioselective Cyclization : A notable method includes regio- and diastereoselective Lewis-acid mediated allylative cyclization, which establishes adjacent tetrasubstituted carbon centers effectively .
- Reverse Biomimetic Synthesis : Another approach involves the reverse transformation of melodinine E under acidic conditions to yield this compound, showcasing its versatility in synthetic applications .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further pharmacological development:
- Anticancer Potential : Although this compound itself does not exhibit tubulin-related activity like some of its relatives, it has been investigated for its role as a precursor in the synthesis of compounds with anticancer properties. The rhazinilam family, which includes this compound, has shown promise in developing new anticancer agents .
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases .
Case Study 1: Total Synthesis and Biological Evaluation
A study conducted by Kam et al. (2015) successfully synthesized this compound from natural sources and evaluated its biological activity. The research highlighted the compound's structural diversity and potential therapeutic applications in cancer treatment through its derivatives .
Case Study 2: Synthesis via Lewis-Acid Catalysis
Research by Zhang et al. (2012) focused on the regioselective synthesis of this compound using Lewis-acid catalysis. This method allowed for efficient formation of the compound with high yields, demonstrating its practical applicability in synthetic organic chemistry .
Mechanism of Action
Leuconolam exerts its effects through its unique molecular structure, which includes a stereogenic quaternary carbon and a tetrahydroindolizine core . These structural features contribute to its taxol-like antimitotic activities, which involve disrupting microtubule dynamics and inhibiting cell division .
Comparison with Similar Compounds
Leuconoxine: Shares a biogenetic origin with leuconolam but has a different polycyclic pattern.
Mersicarpine: Another related alkaloid with a distinctive seven-membered cyclic imine and δ-lactam.
Rhazinilam: A precursor to this compound, known for its unique nine-membered macrocycle.
Uniqueness of this compound: this compound stands out due to its unusual nine-membered lactam and pyrrole-derived unit, which are not commonly found in other related alkaloids . Its ability to undergo skeletal rearrangements further adds to its uniqueness and appeal as a synthetic target .
Biological Activity
Leuconolam is a monoterpenoid bislactam alkaloid derived from the Leuconotis plant species, specifically L. griffithii and L. eugenifolia. Its unique structural characteristics and potential biological activities have garnered significant interest in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, synthesis methods, and its implications for drug discovery.
Structural Characteristics
This compound possesses a complex polycyclic molecular architecture, characterized by a functionalized α,β-unsaturated carbinolamide subunit. This structure is significant as it contributes to the compound's biological properties and reactivity. The total synthesis of this compound has been achieved through various synthetic routes, highlighting its intricate chemical framework .
Antitumor Properties
Research indicates that this compound does not exhibit tubulin-related activity, which distinguishes it from its close analog rhazinilam, known for its antimitotic properties . However, this compound is part of a family of compounds that have been investigated for their potential anticancer effects. The structural features of this compound suggest it may interact with biological targets relevant to cancer treatment.
The mechanisms underlying the biological activity of this compound remain an area of active investigation. While specific pathways have not been fully elucidated, studies suggest that its structural components may allow it to engage with cellular targets involved in cancer progression.
Synthesis and Research Findings
The total synthesis of this compound has been achieved using various methodologies, including regio- and diastereoselective cyclizations. Notable synthetic strategies involve:
- Lewis-Acid Mediated Allylative Cyclization : This method was employed to construct adjacent tetrasubstituted carbon centers effectively .
- Intramolecular Reactions : The use of organostannanes facilitated the introduction of substituents necessary for constructing the this compound framework .
Case Studies
Data Table: Summary of Key Research Findings on this compound
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Leuconolam, and how do they address stereochemical challenges?
this compound’s enantioselective synthesis relies on organocatalyzed intramolecular Michael additions to establish quaternary carbon centers. For example, the use of MacMillan’s first-generation organocatalyst enables cyclization of pyrrole derivatives with β,β-disubstituted acrylaldehyde moieties, yielding tetrahydroindolizine intermediates in 74% enantiomeric excess (ee). Subsequent steps include borohydride reduction and bromination to confirm absolute configurations via X-ray crystallography .
Q. Which analytical methods are critical for validating this compound’s enantiopurity and structural integrity?
Chiral HPLC (e.g., Diacel ChiralPak AS-H column) is essential for assessing enantiomeric ratios, while X-ray crystallography resolves ambiguities in absolute configurations. Sodium borohydride reduction of unstable aldehyde intermediates stabilizes products for analysis, ensuring reproducibility in spectral data (¹H/¹³C NMR, IR) .
Q. How do researchers design experiments to confirm this compound’s bioactivity as a spindle toxin?
In vitro tubulin polymerization assays are standard. Researchers compare this compound’s IC₅₀ values with rhazinilam and rhazinal to evaluate microtubule disruption. Dose-response studies must account for rapid interconversion of iminium intermediates during organocatalysis, which may influence bioactivity .
Advanced Research Questions
Q. What methodological strategies resolve low enantioselectivity in this compound’s organocatalyzed cyclization?
Counterion variation in MacMillan’s catalyst (e.g., trifluoroacetate vs. other anions) has been explored to enhance stereochemical control. However, proton loss kinetics at C2 limit improvements, necessitating iterative optimization of reaction conditions (solvent polarity, temperature) .
Q. How should researchers address contradictions in reported ee values between synthetic intermediates and final products?
Discrepancies often arise from dynamic equilibria in iminium intermediates. Validate ee at each step using chiral HPLC and cross-reference with optical rotation data. For example, this compound’s ee drops from 74% (intermediate) to unresolved levels post-decarbonylation, requiring mechanistic studies to identify racemization pathways .
Q. What protocols ensure reproducibility in this compound’s conversion to bis-lactams like (+)-epi-leuconolam?
PCC-mediated oxidation of (−)-rhazinilam under controlled conditions (4 Å molecular sieves, 18°C) yields separable bis-lactam diastereomers. Chromatographic resolution (silica gel, hexane/EtOAc gradients) and rigorous ee validation are critical to avoid false positives .
Q. How can researchers reconcile conflicting bioactivity data between synthetic and natural this compound?
Natural product isolation reports may omit minor enantiomers. Perform comparative bioassays using enantiopure synthetic standards. For example, synthetic (−)-leuconolam’s tubulin inhibition should match natural isolates within statistical error margins (p < 0.05) .
Q. What computational tools aid in predicting this compound’s reactivity during retrosynthetic planning?
DFT calculations model transition states for Michael additions and iminium formation. Compare predicted vs. experimental ee values to refine organocatalyst design. Software like Gaussian or ORCA is recommended for modeling non-covalent interactions .
Q. Methodological Frameworks for Data Analysis
Q. How to prioritize conflicting hypotheses about this compound’s biosynthesis in Leuconotis species?
Apply the “principal contradiction” framework: Identify the hypothesis with the strongest empirical support (e.g., isotopic labeling studies). Secondary contradictions (e.g., enzyme promiscuity) are resolved through targeted gene knockout experiments .
Q. What statistical models are suitable for analyzing dose-response data in this compound’s anti-mitotic assays?
Nonlinear regression (e.g., Hill equation) quantifies IC₅₀ values. Use ANOVA to compare variances between synthetic batches, ensuring biological replicates (n ≥ 3) and blinded scoring to minimize bias .
Q. Tables for Key Experimental Parameters
Properties
IUPAC Name |
12-ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(18),2,4,6-tetraene-9,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-18-9-5-11-21-17(23)12-14(19(18,21)24)13-6-3-4-7-15(13)20-16(22)8-10-18/h3-4,6-7,12,24H,2,5,8-11H2,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDBJKLQCGAPQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1(C(=CC3=O)C4=CC=CC=C4NC(=O)CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918194 | |
Record name | 3a-Ethyl-6,14a-dihydroxy-2,3,3a,4,5,14a-hexahydroindolizino[8,1-ef][1]benzazonin-13(1H)-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80918194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93710-27-1 | |
Record name | Leuconolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093710271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3a-Ethyl-6,14a-dihydroxy-2,3,3a,4,5,14a-hexahydroindolizino[8,1-ef][1]benzazonin-13(1H)-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80918194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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